4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide
Description
This compound is a benzohydrazide derivative featuring two 4-chlorobenzyloxy substituents. The core structure consists of a benzohydrazide backbone (C₆H₅–C(=O)–NH–NH₂) with an (E)-configured hydrazone linkage. The two 4-chlorobenzyloxy groups are positioned at the 4-position of the benzoyl ring and the 2-position of the benzylidene ring. This substitution pattern is critical for its physicochemical properties, such as lipophilicity and electronic effects, which influence biological activity .
Properties
Molecular Formula |
C28H22Cl2N2O3 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c29-24-11-5-20(6-12-24)18-34-26-15-9-22(10-16-26)28(33)32-31-17-23-3-1-2-4-27(23)35-19-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+ |
InChI Key |
UQWRPPGHTUPPAM-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with a suitable phenol derivative to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to form the benzohydrazide. The final step involves the condensation of the benzohydrazide with an aldehyde or ketone to form the desired product under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes structural variations and their implications:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, NO₂): Improve enzyme binding via dipole interactions and increased lipophilicity.
- Electron-Donating Groups (OCH₃, CH₃) : Reduce potency but enhance pharmacokinetic properties (e.g., metabolic stability).
- Position of Substituents : The 4-position on the benzoyl ring and 2-position on the benzylidene ring (as in the target compound) optimize steric and electronic interactions with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
